![molecular formula C11H13FN2 B176496 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 198988-90-8](/img/structure/B176496.png)

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Descripción general

Descripción

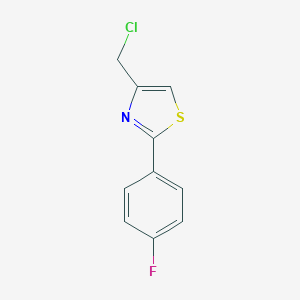

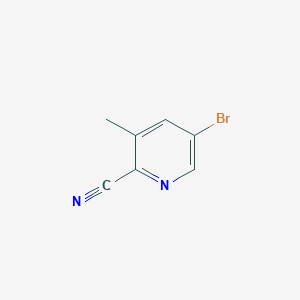

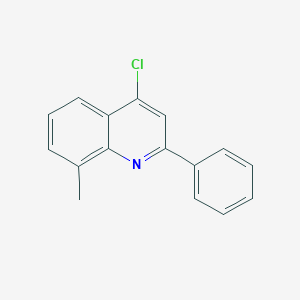

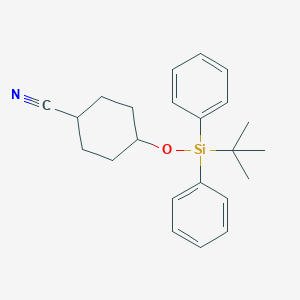

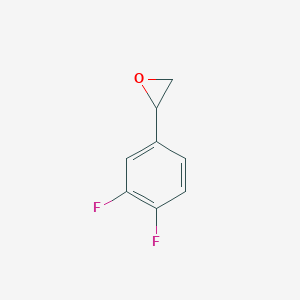

“2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” is a complex organic compound that belongs to the class of structures known as bicyclo[2.2.1]heptanes . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates and provides the basis for asymmetric synthesis and catalysis .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptanes can be achieved through various methods. One such method involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence .Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” is likely to be complex due to the presence of the bicyclo[2.2.1]heptane core and the fluorophenyl group . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” are likely to be complex and diverse. The reaction sequence comprises a domino Diels Alder and two consecutive 1,2-shifts . The outcome of the rearrangement depends on the substitution pattern of the dienes .Aplicaciones Científicas De Investigación

Antibacterial Applications

A study by McGuirk et al. (1992) explored a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including variants with a 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane structure. These compounds showed significant antibacterial activity against various veterinary pathogenic bacteria. The research indicated that certain combinations of substituents conferred optimal antibacterial, physiochemical, and pharmacodynamic properties, leading to the development of new antibacterial agents for veterinary medicine (McGuirk et al., 1992).

Synthesis and Structure Analysis

Beinat et al. (2013) detailed a synthetic sequence for 2,5-diazabicyclo[2.2.1]heptane (DBH), highlighting its significant role in medicinal chemistry and pharmaceutical research. The study provided a method for accessing this scaffold on a gram scale, demonstrating its practicality for further research and application (Beinat et al., 2013).

Neuronal Acetylcholine Receptor Ligands

Murineddu et al. (2019) designed and synthesized a library of 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal nicotinic receptors (nAChRs). This study revealed certain compounds with high selectivity and partial agonist activity for specific nAChR subtypes, contributing to the understanding of structure-activity relationships in this field (Murineddu et al., 2019).

Dopamine Uptake Inhibitors

Loriga et al. (2007) explored analogues of 3,6-diazabicyclo[3.1.1]heptane, assessing their ability to inhibit dopamine reuptake into striatal nerve endings. This study provided insights into the potential of these compounds as potent dopamine uptake inhibitors, with potential applications in neurological and psychiatric disorders (Loriga et al., 2007).

Crystal Structure Analysis

Britvin and Rumyantsev (2017) conducted a study on the molecular structure of 2,5-diazabicyclo[2.2.1]heptane, providing the first characterization of this parent ring. Their findings contribute to the understanding of the structural aspects of these compounds, which is crucial for their application in various fields (Britvin & Rumyantsev, 2017).

Antiproliferative Activity in Cancer Cell Lines

A study by Laskar et al. (2018) described the synthesis of Michael adducts of 2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes. These compounds showed significant antiproliferative activity against various cervical cancer cell lines, highlighting their potential as anticancer agents (Laskar et al., 2018).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKYJLHOYOVSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392956 | |

| Record name | 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

CAS RN |

198988-90-8 | |

| Record name | 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)

![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)

![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)